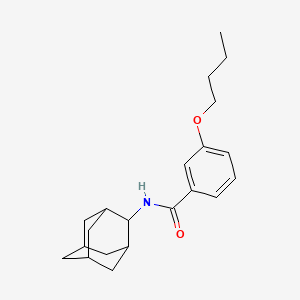![molecular formula C16H22ClNO2 B4718805 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4718805.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine
Vue d'ensemble
Description
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine is a synthetic compound that has been widely studied for its potential use in scientific research. This compound, also known as CR845, has been shown to have promising applications in the fields of pain management and addiction treatment. In
Mécanisme D'action
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine acts as a selective kappa opioid receptor agonist, binding to the kappa opioid receptor and activating downstream signaling pathways. This activation leads to the release of dynorphins, which are endogenous opioid peptides that modulate pain and reward pathways in the brain. By targeting the kappa opioid receptor, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine produces analgesic effects without the risk of addiction or respiratory depression associated with traditional opioid analgesics.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism and insulin sensitivity. Additionally, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has been shown to have anti-depressant effects, making it a potential treatment for depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine for lab experiments is its high selectivity for the kappa opioid receptor, which allows for specific targeting of this receptor without affecting other opioid receptors. Additionally, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has a favorable safety profile, with no evidence of respiratory depression or addiction in preclinical studies. However, one limitation of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine is its relatively short half-life, which may require frequent dosing in certain experiments.
Orientations Futures
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine. One area of interest is the development of novel formulations of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine that improve its pharmacokinetic properties, such as extended-release formulations that reduce the need for frequent dosing. Additionally, there is interest in exploring the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine in other areas, such as neuropathic pain, inflammation, and metabolic disorders. Finally, there is ongoing research on the mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine, which may lead to the development of new drugs that target the kappa opioid receptor.
Applications De Recherche Scientifique
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have analgesic effects in both acute and chronic pain models, without the risk of addiction or respiratory depression associated with traditional opioid analgesics. Additionally, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has been shown to reduce the rewarding effects of opioids, making it a potential treatment for opioid addiction.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-5-4-8-18(10-11)16(19)13(3)20-14-6-7-15(17)12(2)9-14/h6-7,9,11,13H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHKRXNYCJFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4718724.png)

![3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4718744.png)
![1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4718750.png)


![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4718775.png)
![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4718791.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4718818.png)